11(R)-Hede

Description

Properties

IUPAC Name |

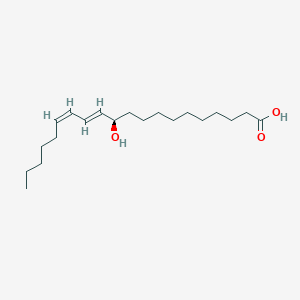

(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-VOYJXKAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 11(R)-HEDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to 11(R)-hydroxy-12(E),14(Z)-eicosadienoic acid (11(R)-HEDE). Initially identified as a product of the enzymatic oxygenation of 11Z,14Z-eicosadienoic acid by purified prostaglandin-forming cyclooxygenase, the discovery of this compound has contributed to the understanding of fatty acid metabolism and its potential physiological roles. This document details the original experimental methodologies, including enzyme purification and product characterization, and presents available data in a structured format for clarity and comparative analysis. Furthermore, it explores the known biological activities and signaling pathways associated with this and closely related hydroxy fatty acids, providing a valuable resource for researchers in lipid biochemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is rooted in the exploration of the enzymatic activities of prostaglandin-forming cyclooxygenase (COX), also known as prostaglandin H synthase. In a seminal 1978 study published in Biochemistry, researchers Hemler, Crawford, and Lands first described the lipoxygenation activity of purified COX on a non-standard substrate, 11Z,14Z-eicosadienoic acid.[1] This investigation revealed that the same enzyme responsible for the bis-dioxygenation of arachidonic acid to form prostaglandin precursors could also catalyze a single dioxygenase reaction on eicosadienoic acid, leading to the formation of a novel monohydroxy fatty acid.

This product was identified as 11-hydroxy-12,14-eicosadienoic acid. The stereochemistry of the hydroxyl group was later determined to be in the (R) configuration. This discovery was significant as it demonstrated a broader substrate specificity for cyclooxygenase than previously understood and highlighted a lipoxygenase-type activity inherent to the enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the initial discovery and subsequent characterization of this compound and related compounds.

| Parameter | Value | Reference |

| Enzyme Source | Sheep Vesicular Glands | [1] |

| Substrate | 11Z,14Z-Eicosadienoic Acid | [1] |

| Enzyme | Purified Prostaglandin-Forming Cyclooxygenase (COX) | [1] |

| Product | 11(R)-hydroxy-12(E),14(Z)-eicosadienoic acid (this compound) | [1] |

Experimental Protocols

Purification of Prostaglandin-Forming Cyclooxygenase (from Hemler, Crawford, and Lands, 1978)

The purification of the cyclooxygenase enzyme was a critical first step in the discovery of this compound. The following protocol is based on the methods described in the 1978 Biochemistry paper.

Experimental Workflow for Cyclooxygenase Purification

Caption: Workflow for the purification of cyclooxygenase from sheep vesicular glands.

-

Tissue Preparation: Sheep vesicular glands were homogenized in a suitable buffer (e.g., Tris-HCl) to disrupt the cells.

-

Microsomal Fractionation: The homogenate was subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cyclooxygenase.

-

Solubilization: The microsomal pellet was treated with a non-ionic detergent to solubilize the membrane-bound cyclooxygenase.

-

Ammonium Sulfate Precipitation: The solubilized protein solution was subjected to fractional precipitation with ammonium sulfate to enrich for the enzyme.

-

Chromatography: The protein fraction containing cyclooxygenase activity was further purified using a combination of ion-exchange (DEAE-cellulose) and size-exclusion (gel filtration) chromatography.

-

Purity Assessment: The purity of the final enzyme preparation was assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzymatic Synthesis and Characterization of this compound

The following protocol outlines the enzymatic reaction and subsequent product analysis as described in the foundational 1978 study.

Experimental Workflow for this compound Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

-

Enzymatic Reaction: Purified cyclooxygenase was incubated with the substrate, 11Z,14Z-eicosadienoic acid, in a buffered solution containing necessary cofactors (e.g., heme, hydroperoxide).

-

Product Extraction: The reaction was terminated, and the lipid products were extracted using an organic solvent system.

-

Reduction of Hydroperoxide: The initial product of the lipoxygenase-type reaction is a hydroperoxy fatty acid (11-HpEDE). This intermediate was reduced to the corresponding hydroxy fatty acid (11-HEDE) using a reducing agent such as stannous chloride (SnCl₂).

-

Chromatographic Separation: The resulting hydroxy fatty acid was separated from the unreacted substrate and other potential byproducts using thin-layer chromatography (TLC).

-

Detection and Quantification: When using a radiolabeled substrate, the product on the TLC plate was visualized and quantified using a radioscanner.

-

Structural Characterization: The chemical structure of the purified product was confirmed using gas chromatography-mass spectrometry (GC-MS).

Biological Activity and Signaling Pathways

While the initial discovery of this compound focused on its enzymatic formation, subsequent research has begun to elucidate the biological activities of this and structurally similar molecules. It is important to note that much of the research on the biological effects of 11-hydroxy fatty acids has been conducted on the arachidonic acid-derived counterpart, 11-hydroxyeicosatetraenoic acid (11-HETE). However, these studies provide valuable insights into the potential roles of this compound.

Recent studies on 11(R)-HETE have demonstrated its ability to induce cellular hypertrophy in cardiomyocytes.[2][3] This effect is associated with the upregulation of hypertrophic markers and an increase in cell surface area. The proposed signaling pathway involves the modulation of cytochrome P450 (CYP) enzyme expression and activity.

Proposed Signaling Pathway for 11(R)-HETE-Induced Cardiomyocyte Hypertrophy

Caption: Proposed signaling pathway for 11(R)-HETE in cardiomyocytes.

Experimental Protocols for Studying Biological Activity:

-

Cell Culture: Human fetal ventricular cardiomyocytes (e.g., RL-14 cell line) are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).

-

Gene Expression Analysis (RT-PCR): RNA is extracted from the cells, reverse transcribed to cDNA, and the expression of hypertrophic marker genes (e.g., ANP, β-MHC) and CYP enzymes is quantified using real-time polymerase chain reaction.

-

Protein Expression Analysis (Western Blot): Protein lysates are prepared from the treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., CYP1B1, CYP4F2).

-

Cell Imaging: Phase-contrast microscopy or immunofluorescence staining can be used to visualize changes in cell size and morphology, indicative of hypertrophy.

Conclusion

The discovery of this compound in 1978 was a notable advancement in the field of lipid biochemistry, demonstrating a previously unknown lipoxygenase-type activity of cyclooxygenase. The foundational experimental work provided a basis for the synthesis and characterization of this and other hydroxy fatty acids. While the specific biological roles and signaling pathways of this compound are still under active investigation, research on closely related molecules suggests potential involvement in cellular processes such as hypertrophy. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed account of the historical discovery, key data, and experimental methodologies that continue to inform current research and drug development efforts targeting lipid signaling pathways.

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

The Endogenous Role of 11(R)-HEDE in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxyeicosadienoic acid [11(R)-HEDE] is an endogenously produced lipid metabolite derived from eicosadienoic acid. While research has historically focused on the more abundant arachidonic acid derivatives, emerging evidence suggests that this compound possesses distinct biological activities and plays a significant, albeit nuanced, role in a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its synthesis, metabolism, and impact on cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and therapeutic development targeting this bioactive lipid.

Introduction

Eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids, are critical regulators of numerous physiological and pathological processes, including inflammation, immunity, and cancer. Within this diverse family, the hydroxyeicosanoids have garnered significant attention for their potent biological effects. While much of the research has centered on derivatives of arachidonic acid, such as hydroxyeicosatetraenoic acids (HETEs), other polyunsaturated fatty acid metabolites like this compound are emerging as important players in cellular signaling. This guide focuses specifically on the endogenous roles of the R-enantiomer of 11-hydroxyeicosadienoic acid, providing a detailed technical resource for researchers in the field.

Synthesis and Metabolism of this compound

The formation of this compound from eicosadienoic acid can occur through both enzymatic and non-enzymatic pathways. The primary enzymatic route is believed to involve cytochrome P450 (CYP) enzymes.

Key Enzymes in this compound Metabolism:

While the complete metabolic fate of this compound is not fully elucidated, it is likely metabolized by pathways similar to other hydroxyeicosanoids, including further oxidation or conjugation for excretion.

Cellular Effects of this compound

Current research, although limited, indicates that this compound can modulate several key cellular processes. The most well-documented effects are on cellular hypertrophy and the regulation of gene expression, particularly those encoding for metabolic enzymes.

Cellular Hypertrophy

Studies in human cardiomyocyte cell lines (RL-14) have demonstrated that 11(R)-HETE, a closely related compound, can induce cellular hypertrophy. While direct evidence for this compound is still emerging, the structural similarity suggests a potential role in this process.

Regulation of Cytochrome P450 Enzyme Expression

11(R)-HETE has been shown to significantly upregulate the mRNA expression of several CYP enzymes in RL-14 cells. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including other lipids, drugs, and toxins.

Table 1: Quantitative Effects of 20 µM 11(R)-HETE on CYP mRNA Gene Expression in RL-14 Cells after 24 hours[1]

| CYP Enzyme | Fold Increase in mRNA Expression (mean %) |

| CYP1B1 | 116% |

| CYP1A1 | 112% |

| CYP4A11 | 70% |

| CYP4F11 | 238% |

| CYP4F2 | 167% |

Signaling Pathways of this compound

The precise signaling mechanisms of this compound are still under investigation. However, based on the actions of other eicosanoids, it is hypothesized to act through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades. The upregulation of CYP enzymes suggests a potential link to transcription factors that regulate gene expression.

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound based on its known effects and the established mechanisms of similar lipid mediators.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 11(R)-HETE's cellular effects, which can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)[1]

Objective: To assess the cytotoxicity of this compound on a given cell line.

Methodology:

-

Seed cells (e.g., RL-14 human fetal ventricular cardiomyocytes) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, and 20 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., ethanol) should be included.

-

After the treatment period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Gene Expression Analysis (Real-Time Polymerase Chain Reaction - RT-PCR)[1]

Objective: To quantify the changes in mRNA expression of target genes (e.g., CYP enzymes) in response to this compound treatment.

Methodology:

-

Treat cells with this compound as described in the cell viability assay.

-

After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes, and a suitable qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.

Protein Expression Analysis (Western Blot)[1]

Objective: To determine the changes in protein levels of target genes in response to this compound treatment.

Methodology:

-

Treat cells with this compound as described previously.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

Experimental Workflow for Investigating this compound Signaling

The following diagram outlines a logical workflow for researchers investigating the cellular effects and signaling pathways of this compound.

Caption: A logical workflow for studying this compound.

Conclusion and Future Directions

The study of this compound is an emerging field with the potential to uncover novel regulatory mechanisms in cellular physiology and disease. The current data, primarily from studies on the related compound 11(R)-HETE, suggest a role in cellular hypertrophy and the regulation of metabolic enzymes. However, significant gaps in our understanding remain.

Future research should focus on:

-

Elucidating the complete synthesis and metabolic pathways of this compound.

-

Identifying and characterizing the specific receptors that mediate the effects of this compound.

-

Delineating the downstream signaling cascades activated by this compound in various cell types.

-

Investigating the role of this compound in other critical cellular processes such as proliferation, migration, apoptosis, and angiogenesis.

-

Exploring the pathological implications of dysregulated this compound signaling in diseases like cancer and cardiovascular disorders.

By addressing these questions, the scientific community can build a more complete picture of the endogenous role of this compound and potentially identify new therapeutic targets for a range of human diseases.

References

Enzymatic Formation of 11(R)-HEDE by COX-1 vs. COX-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established for their central role in the biosynthesis of prostaglandins from arachidonic acid.[1][2] While the primary products of this pathway are prostaglandins, both COX isoforms also catalyze the formation of monohydroxylated fatty acids as byproducts.[3] Among these is 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a molecule of increasing interest due to its potential biological activities. Notably, the formation of 11-HETE by both COX-1 and COX-2 is exclusively in the R-configuration.[4] This technical guide provides a comprehensive overview of the enzymatic formation of 11(R)-HEDE by COX-1 versus COX-2, presenting available quantitative data, detailed experimental protocols for its measurement, and visualizations of the relevant biochemical pathways and workflows.

Data Presentation: Quantitative Analysis of COX-1 and COX-2 Activity

| Enzyme | Substrate | Product Measured | Turnover Number (ng·h⁻¹·pmol⁻¹) | Fold Difference (COX-2/COX-1) | Reference |

| Recombinant Human COX-1 | Arachidonic Acid | Prostaglandin E2 (PGE2) | 11.19 ± 1.01 | 14.5 | [4] |

| Recombinant Human COX-2 | Arachidonic Acid | Prostaglandin E2 (PGE2) | 162.26 ± 3.21 | [4] |

Table 1: Comparison of the Turnover Numbers of Recombinant Human COX-1 and COX-2 for PGE2 Formation. This data suggests that COX-2 is significantly more efficient at metabolizing arachidonic acid than COX-1, which may translate to a higher production of this compound by COX-2 under conditions where the enzyme is expressed.

Signaling Pathway

The formation of this compound by COX-1 and COX-2 is a side reaction of the canonical arachidonic acid cascade. The following diagram illustrates this pathway.

Caption: Arachidonic acid cascade showing this compound formation.

Experimental Protocols

Measuring the formation of this compound by COX-1 and COX-2 requires a robust in vitro assay coupled with a sensitive and specific analytical method. The following protocol outlines a general procedure.

In Vitro COX Activity Assay

This protocol is adapted from methods described for measuring COX activity.[2][3]

1. Reagents and Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

COX-1 and COX-2 specific inhibitors (for control experiments, e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Internal standard (e.g., deuterated 11-HEDE)

-

Solvents for extraction (e.g., hexane, ethyl acetate)

-

LC-MS/MS system

-

Chiral HPLC column

2. Enzyme Preparation and Incubation:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add a known amount of recombinant COX-1 or COX-2 enzyme to the reaction mixture.

-

(Optional) For inhibitor studies, add the specific inhibitor and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding a strong acid (e.g., HCl).

3. Product Extraction:

-

Add an internal standard to each reaction tube.

-

Extract the lipid products from the aqueous reaction mixture using an organic solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Analysis by LC-MS/MS and Chiral HPLC

1. LC-MS/MS for Quantification:

-

Use a reverse-phase C18 column for the separation of eicosanoids.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of 11-HEDE and the internal standard. This provides high sensitivity and specificity.

2. Chiral HPLC for Enantiomeric Separation:

-

To confirm the R-configuration of the produced 11-HETE, a chiral separation is necessary.

-

Utilize a chiral stationary phase (CSP) column suitable for the separation of fatty acid enantiomers.[5]

-

The mobile phase will typically be a non-polar solvent system (e.g., hexane/isopropanol).

-

The elution of the R and S enantiomers will be distinct, allowing for their identification and quantification.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound formation by COX-1 and COX-2.

Caption: Experimental workflow for this compound analysis.

Conclusion

Both COX-1 and COX-2 are capable of producing this compound from arachidonic acid, albeit as a minor byproduct of prostaglandin synthesis. While direct comparative kinetic data for this specific reaction is scarce, the significantly higher turnover number of COX-2 for prostaglandin formation suggests it may be a more potent producer of this compound when induced. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to quantitatively assess the formation of this compound by each COX isozyme, enabling further investigation into the biological significance of this intriguing eicosanoid. The use of sensitive analytical techniques such as LC-MS/MS combined with chiral chromatography is crucial for accurate and reliable results in this field of study.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

Potential Receptor Targets for 11(R)-HEDE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxyeicosadienoic acid (11(R)-HEDE) is a bioactive lipid metabolite derived from the enzymatic oxidation of eicosadienoic acid by cyclooxygenase (COX). While its biological activities are increasingly being recognized, a specific high-affinity cell surface receptor for this compound has yet to be definitively identified. This technical guide provides a comprehensive overview of the current state of knowledge regarding potential receptor targets for this compound. It summarizes the available quantitative data on its biological effects, details relevant experimental protocols, and presents signaling pathways of structurally related ligands to offer a framework for future research and drug discovery efforts.

The Elusive Receptor: Current Status

As of late 2025, dedicated research to identify a specific receptor for this compound is limited. The scientific literature does not contain reports of a receptor that binds this compound with high affinity and specificity, leading to the initiation of a downstream signaling cascade. Much of the research on hydroxyeicosanoid receptors has centered on other isomers, most notably 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and its receptor, GPR31.

GPR31: A Case of Stereospecificity and a Ruled-Out Candidate

Given the structural similarity between this compound and 12(S)-HETE, the G protein-coupled receptor GPR31 was an initial protein of interest. However, evidence strongly suggests that GPR31 is not a primary receptor for this compound.

GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, mediating its effects on signaling pathways involved in cancer progression and neuropathic pain.[1][2][3][4][5] Studies have demonstrated that the binding of 12(S)-HETE to GPR31 is highly stereospecific. In competitive binding assays, 12(R)-HETE, the R-enantiomer of the natural ligand, is significantly less effective at displacing radiolabeled 12(S)-HETE from the receptor.[6] This indicates a strict structural requirement for the (S) configuration at the 12th carbon for optimal receptor interaction. While direct binding studies with this compound on GPR31 are not available, the demonstrated stereoselectivity of GPR31 makes it an improbable candidate for mediating the biological effects of this compound.

Signaling Pathway of the 12(S)-HETE/GPR31 Axis

The signaling cascade initiated by the binding of 12(S)-HETE to GPR31 is well-characterized and involves the activation of the Gαi/o subunit, leading to downstream activation of the MAPK/ERK and NF-κB pathways.[1][2][7]

Documented Biological Activities of this compound

Despite the absence of a known receptor, this compound has demonstrated distinct biological activities in cellular and organismal models, suggesting the existence of yet-unidentified molecular targets.

Induction of Cellular Hypertrophy and Cytochrome P450 Enzyme Expression

A recent study demonstrated that both 11(R)-HETE and its enantiomer, 11(S)-HETE, can induce cellular hypertrophy in the human lung adenocarcinoma cell line, RL-14.[8] This effect was accompanied by the upregulation of several cytochrome P450 (CYP) enzymes involved in xenobiotic metabolism and fatty acid oxidation. Notably, while both enantiomers were active, the (S)-enantiomer often exhibited a more pronounced effect.[8]

| Parameter | Cell Line | 11(R)-HETE Concentration | Observed Effect | Reference |

| Cellular Hypertrophy | RL-14 | Not specified | Induction of hypertrophic markers and increased cell surface area | [8] |

| CYP1B1 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |

| CYP1A1 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |

| CYP4F2 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |

| CYP4A11 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |

Regulation of Tentacle Regeneration in Hydra vulgaris

In the freshwater polyp Hydra vulgaris, endogenous 11-HETE, which was found to be predominantly the (R)-enantiomer, and exogenously applied synthetic 11(R)-HETE significantly enhanced the average number of tentacles during regeneration.[9] This suggests a role for this compound in developmental and regenerative processes.

| Parameter | Organism | 11(R)-HETE Concentration | Observed Effect | Reference |

| Tentacle Regeneration | Hydra vulgaris | Not specified | Significant enhancement of tentacle number | [9] |

| Bud Formation | Hydra vulgaris | Not specified | Inhibition | [9] |

Experimental Protocols

Assay for Cellular Hypertrophy and CYP Enzyme Induction in RL-14 Cells

This protocol is based on the methodology described by Hidayat et al. (2023).[8]

-

Cell Culture: Human lung adenocarcinoma cells (RL-14) are cultured in appropriate media until they reach a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., ethanol).

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for cellular responses.

-

Analysis of Cellular Hypertrophy:

-

Cells are fixed and stained with a suitable dye (e.g., phalloidin for actin filaments).

-

Images are captured using fluorescence microscopy.

-

Cell surface area is quantified using image analysis software.

-

-

Analysis of Gene Expression:

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR (qPCR) is carried out using primers specific for target genes (e.g., CYP1B1, CYP1A1) and housekeeping genes for normalization.

-

-

Analysis of Protein Expression:

-

Total protein is extracted from the cells.

-

Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

Western blotting is performed using primary antibodies against the target CYP enzymes and a loading control (e.g., β-actin).

-

Hydra vulgaris Regeneration Assay

This protocol is based on the methodology described by Di Marzo et al. (1993).[9]

-

Organism Culture: Hydra vulgaris are cultured in a suitable medium.

-

Decapitation: The head region (hypostome and tentacles) is surgically removed.

-

Treatment: The decapitated polyps are placed in fresh medium containing either synthetic this compound at a specific concentration or a vehicle control.

-

Observation: The regenerating polyps are observed daily under a dissecting microscope.

-

Quantification: The number of tentacles on each regenerating polyp is counted at specific time points (e.g., 24, 48, and 72 hours post-decapitation).

-

Statistical Analysis: The average number of tentacles per polyp is calculated for each treatment group and compared using appropriate statistical tests.

Future Directions and Conclusion

The identification of a specific receptor for this compound remains a critical gap in our understanding of its biological functions. The observed effects on cellular hypertrophy, gene expression, and tissue regeneration strongly suggest the existence of one or more molecular targets. Future research should focus on:

-

Receptor Screening: Employing unbiased screening approaches, such as affinity chromatography-mass spectrometry using a tagged this compound analog or functional screens with libraries of orphan G protein-coupled receptors.

-

Binding Assays: Conducting radioligand binding studies with tritiated this compound against a panel of potential candidate receptors.

-

Downstream Signaling Analysis: Elucidating the intracellular signaling pathways activated by this compound in responsive cell types to gain insights into the nature of its upstream receptor(s).

References

- 1. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of Proton-Sensitive GPR31, GPR151, TASK1 and TASK3 in Common Skin Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR31 G protein-coupled receptor 31 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 11(R)-HEDE and its Precursor in Inflammatory Response Pathways

A Note to the Reader: Scientific literature extensively details the roles of various hydroxyeicosatetraenoic acids (HETEs) and other lipid mediators in inflammation. However, there is a significant lack of specific research on 11(R)-hydroxy-12,14-eicosadienoic acid (11(R)-HEDE) and its direct role in inflammatory signaling pathways. The available information primarily points to its origin from the metabolism of eicosadienoic acid (EDA) by cyclooxygenase (COX) enzymes, particularly in macrophages[1].

Therefore, this guide will focus on the known inflammatory effects of its parent compound, eicosadienoic acid (EDA), and provide the theoretical framework for the biosynthesis of 11-HEDE. This approach allows for a data-driven exploration of the broader pathway, while acknowledging the current research gap concerning the specific functions of the this compound molecule itself.

Introduction to Eicosadienoic Acid (EDA) and its Metabolites

Eicosadienoic acid (Δ11,14-20:2; EDA) is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found in animal tissues. It is an elongation product of linoleic acid and can be further metabolized into several other fatty acids, including arachidonic acid (AA)[2][3][4]. Within inflammatory cells like macrophages, PUFAs are liberated from cell membranes and metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) into a vast array of bioactive lipid mediators that can either promote or resolve inflammation[5]. 11-HEDE is one such potential metabolite, formed from the action of COX on EDA[1].

Biosynthesis of 11-HEDE

The conversion of EDA to 11-HEDE is catalyzed by the lipoxygenase activity of cyclooxygenase enzymes[1]. The process begins with the release of EDA from the phospholipid pool of the cell membrane by phospholipase A2 (PLA2). The free EDA can then be oxygenated by COX to form a hydroperoxy intermediate, which is subsequently reduced to the hydroxy derivative, 11-HEDE.

Caption: Proposed Biosynthetic Pathway of 11-HEDE.

Role of Eicosadienoic Acid (EDA) in Macrophage Inflammatory Response

While data on this compound is scarce, studies on its precursor, EDA, in the murine macrophage cell line RAW264.7 provide insights into how this metabolic axis may function. When these macrophages are stimulated with the potent inflammatory agent lipopolysaccharide (LPS), EDA supplementation has been shown to modulate the production of key inflammatory mediators[2][4].

Quantitative Effects of EDA on Inflammatory Mediators

The following table summarizes the observed effects of EDA on LPS-stimulated RAW264.7 macrophages. The data indicates a differential, or mixed, effect on the inflammatory response, suggesting a complex regulatory role.

| Inflammatory Mediator | Effect of EDA Supplementation | Mechanism of Action | Reference |

| Nitric Oxide (NO) | Decreased Production | Downregulation of inducible nitric oxide synthase (iNOS) expression | [2] |

| Prostaglandin E₂ (PGE₂) | Increased Production | Upregulation of cyclooxygenase-2 (COX-2) expression | [2] |

| Tumor Necrosis Factor-α (TNF-α) | Increased Production | Not specified | [2][4] |

Table 1: Summary of Quantitative Data on the Effects of Eicosadienoic Acid (EDA) on LPS-Stimulated Macrophages.

These findings suggest that while EDA can suppress certain inflammatory outputs like NO production, it may enhance others, such as PGE₂ and TNF-α. This complex behavior highlights the nuanced roles that different PUFAs and their metabolites play in orchestrating the inflammatory response. The study concluded that EDA is a weaker pro-inflammatory agent than linoleic acid but not as anti-inflammatory as its metabolite, sciadonic acid[2][3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summarized protocols based on the study of EDA's effects on murine macrophages[2][4].

Cell Culture and Fatty Acid Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

Fatty Acid Preparation: Eicosadienoic acid (EDA) is dissolved in ethanol and then complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in culture.

-

Treatment: Cells are seeded in appropriate culture plates. After reaching desired confluency, the culture medium is replaced with serum-free medium containing the EDA-BSA complex at various concentrations (e.g., 0, 25, 50, 100 µM) for a specified period (e.g., 24 hours).

Induction of Inflammatory Response

-

Stimulus: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

-

Procedure: Following the pre-incubation with EDA, cells are stimulated with LPS (e.g., 1 µg/mL) for a defined time course (e.g., 24 hours) to induce an inflammatory response.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.

-

Prostaglandin E₂ (PGE₂) and Cytokine Assays: The concentrations of PGE₂ and cytokines like TNF-α in the culture medium are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis for iNOS and COX-2:

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General Experimental Workflow for Studying EDA Effects.

Conclusion and Future Directions

The study of lipid mediators in inflammation is a rapidly evolving field. While the specific biological functions of this compound remain to be elucidated, the available research on its precursor, eicosadienoic acid, demonstrates that this n-6 PUFA pathway is biologically active and capable of modulating key inflammatory responses in macrophages.

Future research is critically needed to:

-

Isolate and characterize the specific biological activities of pure this compound and its stereoisomer, 11(S)-HEDE.

-

Identify potential receptors and downstream signaling cascades activated by these molecules.

-

Determine the profile of 11-HEDE production in various primary immune cells and in in vivo models of inflammation.

-

Elucidate whether 11-HEDE acts as a pro-inflammatory, anti-inflammatory, or pro-resolving mediator.

Answering these questions will clarify the role of the EDA-HEDE axis in the complex network of lipid mediators that govern health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - ProQuest [proquest.com]

- 5. Frontiers | Crystalline silica-induced proinflammatory eicosanoid storm in novel alveolar macrophage model quelled by docosahexaenoic acid supplementation [frontiersin.org]

The Role of 11(R)-HEDE in Physiological Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxy-5,8,12,14-eicosatetraenoic acid, or 11(R)-HEDE, is an R enantiomer of 11-hydroxyeicosatetraenoic acid (11-HETE), an eicosanoid derived from arachidonic acid metabolism. Emerging research has identified a significant role for this compound in cellular signaling, particularly in the context of cardiac physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological functions, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting this compound and its associated pathways.

Introduction

Eicosanoids, a class of signaling lipids derived from the oxygenation of 20-carbon fatty acids, are critical mediators of a wide array of physiological and pathological processes. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. This compound is a specific stereoisomer of 11-HETE, and its biological functions are an active area of investigation. This guide synthesizes the current knowledge on this compound, with a particular focus on its role in inducing cellular hypertrophy in cardiomyocytes, a process linked to various cardiovascular diseases.

Biosynthesis of this compound

This compound is primarily formed from the metabolism of arachidonic acid. One of the key enzymes involved in its synthesis is cytochrome P450 1B1 (CYP1B1)[1][2]. Additionally, some evidence suggests that this compound can be produced from 11Z,14Z-eicosadienoic acid by cyclooxygenase (COX) enzymes in a lipoxygenase-type reaction. The stereospecific synthesis of this compound highlights the precise enzymatic control over the generation of bioactive lipids.

Physiological Signaling Pathways of this compound

The most well-characterized physiological role of this compound to date is its ability to induce cellular hypertrophy in cardiomyocytes[1][2]. This effect is intrinsically linked to the upregulation of CYP1B1, suggesting a potential feed-forward mechanism.

Induction of Cardiac Hypertrophy

Studies have demonstrated that both this compound and its enantiomer, 11(S)-HEDE, can induce cellular hypertrophy in the human fetal ventricular cardiomyocyte cell line, RL-14[1][2]. This hypertrophic response is characterized by an increase in cell surface area and the expression of key hypertrophic markers.

Upregulation of CYP1B1

A central aspect of this compound's signaling is its ability to upregulate the expression of CYP1B1 at both the mRNA and protein levels[1][2]. While the precise upstream signaling cascade remains to be fully elucidated, it is hypothesized that as a lipid molecule, this compound may interact with nuclear receptors to modulate gene expression. The regulation of CYP1B1 expression is known to be complex, involving transcription factors such as the aryl hydrocarbon receptor (AhR)[3][4].

The downstream effects of increased CYP1B1 in this context are thought to contribute to the hypertrophic phenotype, potentially through the generation of other bioactive metabolites.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound and its enantiomer on cardiomyocyte hypertrophy.

Table 1: Effect of 11-HETE Enantiomers on Hypertrophic Marker Gene Expression in RL-14 Cardiomyocytes [2]

| Marker | Treatment (20 µM, 24h) | Fold Increase vs. Control |

| β/α-MHC Ratio | 11(R)-HETE | 1.32 |

| 11(S)-HETE | 1.07 | |

| ACTA-1 | 11(R)-HETE | 0.46 |

| 11(S)-HETE | 2.82 | |

| ANP | 11(S)-HETE | 2.31 |

| β-MHC | 11(S)-HETE | 4.99 |

Table 2: Effect of 11(S)-HETE on CYP Enzyme Protein Levels in RL-14 Cardiomyocytes

| Protein | Treatment (20 µM, 24h) | Fold Increase vs. Control |

| CYP1B1 | 11(S)-HETE | 1.86 |

| CYP4F2 | 11(S)-HETE | 1.53 |

| CYP4A11 | 11(S)-HETE | 1.52 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Cardiomyocyte Hypertrophy Assay

Objective: To assess the hypertrophic effect of this compound on cardiomyocytes.

Materials:

-

Human fetal ventricular cardiomyocyte cell line (RL-14)

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound solution (in a suitable solvent like ethanol)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR

-

Reagents for protein extraction and Western blotting

-

Phase-contrast microscope with imaging software

Procedure:

-

Cell Culture: Culture RL-14 cells in appropriate media until they reach the desired confluency.

-

Treatment: Treat the cells with 20 µM this compound for 24 hours. A vehicle control (e.g., ethanol) should be run in parallel.

-

Analysis:

-

Gene Expression: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

Protein Expression: Lyse a separate set of treated cells, quantify total protein, and perform Western blotting to determine the protein levels of CYP1B1.

-

Cell Size: Capture images of the cells using a phase-contrast microscope and measure the cell surface area using appropriate image analysis software.

-

Quantitative Real-Time PCR (RT-qPCR) for Hypertrophic Markers

Objective: To quantify the gene expression of cardiac hypertrophy markers.

Procedure:

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for ANP, BNP, β-MHC, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for CYP1B1 Protein

Objective: To measure the protein levels of CYP1B1.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody against CYP1B1, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

CYP1B1 Enzymatic Activity Assay

Objective: To measure the catalytic activity of CYP1B1.

Procedure:

-

Reaction Setup: In a microplate, combine human recombinant CYP1B1 or human liver microsomes with a reaction buffer.

-

Substrate Addition: Add a fluorogenic substrate for CYP1B1 (e.g., 7-ethoxyresorufin).

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Measure the increase in fluorescence over time, which corresponds to the formation of the fluorescent product (resorufin).

-

Data Analysis: Calculate the rate of the reaction to determine CYP1B1 activity.

Other Potential Physiological Roles

While the role of this compound in cardiac hypertrophy is the most extensively studied, its involvement in other physiological and pathological processes is an area of active research. Given that other HETEs are implicated in inflammation and cancer, it is plausible that this compound may also have functions in these areas[5][6]. Further investigation is required to delineate these potential roles.

Conclusion

This compound is an emerging bioactive lipid with a defined role in inducing cardiomyocyte hypertrophy through a signaling pathway involving the upregulation of CYP1B1. This technical guide provides a foundational understanding of this compound's physiological signaling, supported by quantitative data and detailed experimental protocols. As research in this field progresses, a more comprehensive picture of this compound's functions will undoubtedly emerge, potentially revealing new therapeutic targets for cardiovascular diseases and other conditions. The methodologies and information presented herein are intended to facilitate further exploration into the complex and intriguing world of eicosanoid signaling.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. biocompare.com [biocompare.com]

- 3. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydroepiandrosterone affects the expression of multiple genes in rat liver including 11 beta-hydroxysteroid dehydrogenase type 1: a cDNA array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene expression elucidates functional impact of polygenic risk for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 11(R)-HEDE as a Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. 11(R)-hydroxyeicosatetraenoic acid (11(R)-HEDE), a cyclooxygenase-derived metabolite of arachidonic acid, serves as an excellent internal standard for mass spectrometry-based lipidomics workflows.[1] Its structural similarity to endogenous eicosanoids, yet distinct mass, allows for the correction of variability during sample preparation and analysis, ensuring high-quality, quantifiable data. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics research.

Application Notes

This compound is particularly suited as a non-endogenous internal standard in targeted and untargeted lipidomics studies for several key reasons:

-

Chemical Stability: this compound is a stable molecule, ensuring consistency across multiple experimental runs.

-

Structural Similarity: Its eicosanoid structure mimics the behavior of many classes of signaling lipids during extraction and chromatographic separation.

-

Distinct Mass: With a unique mass-to-charge ratio (m/z), it is readily distinguishable from endogenous lipids in complex biological matrices.

-

Commercial Availability: High-purity this compound is commercially available, facilitating its standardization across different laboratories.

The use of a stable, non-endogenous internal standard like this compound is crucial for mitigating matrix effects and variations in instrument response, which are common challenges in LC-MS/MS-based lipid analysis.[2][3]

Quantitative Data Summary

The following tables provide representative data from a typical lipidomics experiment using a non-endogenous internal standard, illustrating the performance metrics that can be achieved. While this data is illustrative, it reflects the expected outcomes when using a well-characterized internal standard like this compound.

Table 1: Calibration Curve for a Representative Analyte using an Internal Standard

| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

| 0.1 | 0.025 |

| 0.5 | 0.128 |

| 1.0 | 0.255 |

| 5.0 | 1.275 |

| 10.0 | 2.548 |

| 50.0 | 12.740 |

| 100.0 | 25.495 |

Table 2: Precision and Accuracy Data

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 1.0 | 0.98 | 98.0 | 5.2 |

| Medium | 10.0 | 10.15 | 101.5 | 3.8 |

| High | 80.0 | 79.20 | 99.0 | 2.5 |

Table 3: Recovery Assessment

| Matrix | Analyte Spike Level (ng/mL) | Mean Recovery (%) |

| Plasma | 5 | 92.3 |

| Tissue Homogenate | 10 | 88.7 |

| Cell Lysate | 2 | 95.1 |

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Bligh and Dyer method for the extraction of lipids from various biological matrices.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell pellet)

-

This compound internal standard solution (1 µg/mL in ethanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample.

-

Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantification of eicosanoids and other lipids using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v)

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-18 min: 95% B

-

18.1-20 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Internal Standard): Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1

-

Analyte-specific transitions: To be determined based on the target lipids. For example, for 12-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 179.1.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte standards.

-

Quantify the analyte in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

While a specific receptor for this compound has not been definitively identified, it is hypothesized to signal through pathways similar to other HETEs, which often involve G-protein coupled receptors (GPCRs) and subsequent activation of downstream kinase cascades.[4][5]

Caption: Putative signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for a lipidomics study utilizing an internal standard.

Caption: Lipidomics experimental workflow using an internal standard.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 11(R)-HEDE Analysis in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid through enzymatic and non-enzymatic pathways. It belongs to the hydroxyeicosatetraenoic acid (HETE) family of oxidized fatty acids, which are implicated in a variety of physiological and pathological processes. While the roles of other HETE isomers are more extensively studied, 11(R)-HETE is gaining attention for its potential involvement in inflammation, cell proliferation, and cardiovascular function. As a result, accurate and robust methods for the quantification of 11(R)-HEDE in biological tissues are crucial for advancing our understanding of its role in health and disease, and for the development of novel therapeutics targeting its pathways.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in various tissue matrices. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for the analysis of low-abundance lipids like this compound.

Data Presentation

The following table summarizes the reported levels of 11-HETE in different tissues. It is important to note that concentrations can vary significantly based on the species, physiological state, and analytical methodology used.

| Tissue | Species | Condition | Concentration (ng/g wet weight or other units) | Reference |

| Brain | Rat | Normal | 1288 ± 66 ng/g | [1] |

| Brain | Rat | Ischemic (72h) | 1663 ± 147 ng/g | [1] |

| Lung | Human | Baseline (perfused) | Present, but lower than 5-HETE and 15-HETE | [2] |

| Lung | Human | Stimulated with A23187 (perfused) | Detected at lower levels compared to 5-HETE | [2] |

| Liver | Human | Non-alcoholic steatohepatitis (NASH) | Significantly higher than controls | [3] |

Experimental Protocols

This section outlines a general protocol for the extraction and quantification of this compound from tissue samples. This protocol may require optimization depending on the specific tissue type and the instrumentation used.

Materials and Reagents

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Formic Acid, Acetic Acid.

-

Internal Standard: Deuterated this compound (e.g., this compound-d8)

-

Solid Phase Extraction (SPE) Cartridges: C18 or similar reversed-phase cartridges.

-

Homogenizer: Tissue homogenizer (e.g., bead beater or Potter-Elvehjem).

-

Centrifuge: Refrigerated centrifuge capable of reaching >10,000 x g.

-

Nitrogen Evaporator: For solvent evaporation.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Sample Preparation Workflow

Caption: Experimental workflow for this compound sample preparation from tissues.

Detailed Protocol

-

Tissue Collection and Storage:

-

Excise the tissue of interest as quickly as possible to minimize post-mortem changes in lipid metabolism.

-

Immediately snap-freeze the tissue in liquid nitrogen.

-

Store the frozen tissue at -80°C until analysis.

-

-

Homogenization and Extraction:

-

On dry ice, weigh a small piece of the frozen tissue (typically 20-50 mg).

-

Transfer the weighed tissue to a pre-chilled homogenization tube containing ceramic beads and an appropriate volume of ice-cold methanol (e.g., 1 mL).

-

Add a known amount of the deuterated internal standard (e.g., this compound-d8) to the methanol.

-

Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is obtained.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the extracted lipids.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the HETEs from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Collect the eluate.

-

-

Final Preparation and LC-MS/MS Analysis:

-

Evaporate the solvent from the eluate under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 100 µL).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic or acetic acid to improve ionization.

-

Detection and quantification are performed using multiple reaction monitoring (MRM) in negative ion mode. The transitions from the precursor ion ([M-H]⁻) to specific product ions for both the analyte and the internal standard are monitored.

-

Hypothesized Signaling Pathway of this compound

While a specific receptor for this compound has not been definitively identified, evidence suggests that HETEs can exert their biological effects through G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothesized signaling pathway for this compound, leading to downstream cellular responses.

Caption: Hypothesized signaling pathway for this compound via a G-protein coupled receptor.

References

Application Notes and Protocols for High-Purity 11(R)-HEDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosadienoic acid (11(R)-HEDE) is a bioactive lipid metabolite derived from the enzymatic oxidation of 11Z,14Z-eicosadienoic acid by cyclooxygenase (COX) enzymes in a lipoxygenase-type reaction.[1] As a product of the COX pathway, its quantification is sometimes utilized as a measure of COX activity.[1][2] Recent research has unveiled its potential role in inducing cellular hypertrophy, particularly in cardiomyocytes, suggesting its involvement in physiological and pathophysiological processes.[3] These application notes provide an overview of the commercial sources, biological activities, and detailed protocols for the utilization of high-purity this compound in research settings.

Commercial Sources of High-Purity this compound

High-purity this compound (≥98%) is available from several commercial suppliers, ensuring its accessibility for research purposes. It is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability. For experimental use, the ethanol solvent should be evaporated under a gentle stream of nitrogen and the compound reconstituted in a suitable buffer or cell culture medium.

Table 1: Commercial Supplier Information for High-Purity this compound

| Supplier | Product Name | Purity | Formulation | Storage |

| Cayman Chemical | This compound | ≥98% | A solution in ethanol | -20°C |

| MedchemExpress | This compound | ≥98% | A solution in ethanol | -20°C |

Note: This product is for research use only and not for human or veterinary use.[1]

Biological Activity and Signaling Pathways

Recent studies have demonstrated that this compound can induce cellular hypertrophy in human cardiomyocytes. This effect is associated with the upregulation of hypertrophic markers and an increase in the expression of several cytochrome P450 (CYP) enzymes, notably CYP1B1.[3] While the precise signaling cascade is an active area of investigation, a putative pathway can be proposed based on these findings. It is hypothesized that this compound may interact with a yet-to-be-identified cell surface or nuclear receptor, initiating a signaling cascade that leads to the transcriptional upregulation of hypertrophic genes and CYP enzymes. The increased CYP1B1 activity may further contribute to the production of other bioactive metabolites, creating a feedback loop or downstream signaling events.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as cell culture supernatant or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

This compound standard (from a commercial source)

-

Deuterated internal standard (e.g., 11-HEDE-d8)

-

LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction or SPE):

-

To 100 µL of sample (e.g., cell culture supernatant), add 10 µL of the internal standard solution.

-

Acidify the sample with 0.1% formic acid.

-

For liquid-liquid extraction, add 3 volumes of ethyl acetate, vortex, and centrifuge. Collect the organic layer. Repeat the extraction.

-

For SPE, condition a C18 cartridge with methanol followed by water. Load the acidified sample. Wash with water and then 20% methanol. Elute with methanol or acetonitrile.

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v)

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

MS Detection: Negative ion mode electrospray ionization (ESI-).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 323.2 -> Product ion (m/z) 179.1

-

Internal Standard (11-HEDE-d8): Precursor ion (m/z) 331.2 -> Product ion (m/z) 184.1

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 2: Induction of Cardiomyocyte Hypertrophy with this compound

This protocol describes a method to induce a hypertrophic response in a human cardiomyocyte cell line using this compound, based on published findings.[3]

Materials:

-

Human cardiomyocyte cell line (e.g., AC16 or iPSC-derived cardiomyocytes)

-

Appropriate cell culture medium and supplements

-

This compound

-

Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI) or qRT-PCR (primers for hypertrophic markers like ANP, BNP, β-MHC)

Procedure:

-

Cell Culture:

-

Culture human cardiomyocytes according to the supplier's recommendations.

-

Plate the cells in appropriate culture vessels (e.g., 24-well plates for immunofluorescence, 6-well plates for qRT-PCR) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

-

Serum Starvation:

-

Before treatment, aspirate the growth medium and wash the cells once with PBS.

-

Replace the medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This helps to reduce basal signaling and synchronize the cells.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentrations in the serum-free/low-serum medium. An effective concentration range to test would be 1-20 µM.[3]

-

Aspirate the starvation medium and add the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of the solvent).

-

Incubate the cells for 24-48 hours.

-

-

Assessment of Hypertrophy:

-

Immunofluorescence for Cell Size:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 5% BSA.

-

Incubate with a primary antibody against a cardiomyocyte marker (e.g., α-actinin).

-

Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ).

-

-

qRT-PCR for Hypertrophic Markers:

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR using primers for hypertrophic marker genes (e.g., ANP, BNP, MYH7). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Table 2: Quantitative Data on this compound Induced Changes in Cardiomyocytes

| Parameter | Treatment (20 µM this compound) | Fold Change vs. Control | Reference |

| β/α-MHC gene expression | 24 hours | 132% increase | [3] |

| ACTA-1 gene expression | 24 hours | 46% increase | [3] |

| CYP1B1 mRNA expression | 24 hours | 116% increase | [3] |

| CYP1A1 mRNA expression | 24 hours | 112% increase | [3] |

| CYP4F2 mRNA expression | 24 hours | 167% increase | [3] |

| CYP4A11 mRNA expression | 24 hours | 70% increase | [3] |

Conclusion

High-purity this compound is a valuable research tool for investigating the COX pathway and its downstream biological effects. The recent discovery of its role in inducing cardiomyocyte hypertrophy opens up new avenues for research in cardiovascular physiology and pathology. The protocols provided herein offer a starting point for researchers to explore the functions of this intriguing lipid mediator. Further studies are warranted to fully elucidate the signaling pathways and cellular receptors involved in this compound's actions.

References

Troubleshooting & Optimization

improving solubility of 11(R)-HEDE in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 11(R)-HEDE in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound (11(R)-hydroxy-12E,14Z-eicosadienoic acid) is an eicosanoid, a class of lipid signaling molecules derived from 20-carbon polyunsaturated fatty acids.[1] Its structure contains a long hydrocarbon chain, which makes it hydrophobic and thus poorly soluble in water-based solutions like most biological buffers.

Q2: What is the recommended solvent for creating a stock solution of this compound?

For creating a concentrated stock solution, organic solvents are recommended. This compound is soluble in solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] It is common practice to dissolve eicosanoids in an organic solvent first, which can then be diluted into an aqueous buffer.[4]

Q3: What is the maximum solubility of this compound in common solvents?

The solubility of this compound can vary. The table below summarizes the approximate solubility in various solvents.

| Solvent | Approximate Solubility |

| Dimethylformamide (DMF) | 50 mg/mL[2][3] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2][3] |

| Ethanol | 50 mg/mL[2][3] |

| PBS (pH 7.2) | 1 mg/mL[2][3] |

Q4: How should I prepare a working solution of this compound in my aqueous buffer?

To prepare a working solution, the concentrated organic stock solution should be serially diluted into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation. For sensitive applications like cell-based assays, ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid off-target effects.[5]

Q5: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than a day.[4] Due to its hydrophobic nature, it may come out of solution over time. For long-term storage, it is best to keep it in an organic solvent at -20°C or lower.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |